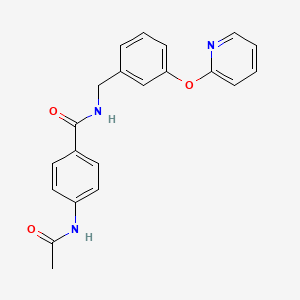

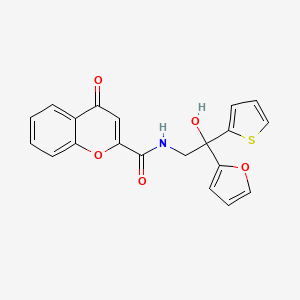

![molecular formula C7H6BrN3 B2501432 2-bromo-7-méthyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1228450-70-1](/img/structure/B2501432.png)

2-bromo-7-méthyl-5H-pyrrolo[2,3-b]pyrazine

Vue d'ensemble

Description

2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound is known for its unique structure and has been found to exhibit a wide range of biological activities.

Applications De Recherche Scientifique

Chimie médicinale et développement de médicaments

- Inhibition ciblée des kinases: Les dérivés de pyrrolo[2,3-b]pyrazine, dont le 2-bromo-7-méthyl-5H-pyrrolo[2,3-b]pyrazine, se sont avérés prometteurs en tant qu'inhibiteurs de kinases. Des chercheurs ont exploré leur potentiel d'inhibition des kinases impliquées dans le cancer, l'inflammation et d'autres maladies .

- Inhibition du FGFR (récepteur du facteur de croissance des fibroblastes): Une étude a révélé que certaines substitutions sur le cycle imidazole de ce composé ont conduit à une puissante inhibition du FGFR. Ces dérivés pourraient être précieux en thérapie anticancéreuse, en particulier pour les tumeurs dépendantes du FGFR .

Science des matériaux et électronique organique

- Semi-conducteurs organiques: Les dérivés de pyrrolopyrazine présentent des propriétés électroniques intéressantes. Des chercheurs ont étudié leur utilisation comme semi-conducteurs organiques dans les transistors à couches minces, les cellules solaires et les diodes électroluminescentes (LED). Leur structure π-conjuguée les rend attrayants pour les applications optoélectroniques .

Agriculture et lutte antiparasitaire

- Développement de pesticides: Les dérivés de pyrrolo[2,3-b]pyrazine ont été étudiés pour leurs propriétés insecticides et fongicides. Les chercheurs visent à développer des pesticides respectueux de l'environnement basés sur ces composés pour lutter contre les ravageurs et protéger les cultures .

Biologie chimique et sondes

- Sondes chimiques: Les scientifiques utilisent des dérivés de pyrrolopyrazine comme sondes chimiques pour étudier les processus biologiques. Ces composés peuvent interagir sélectivement avec des protéines spécifiques, permettant aux chercheurs d'étudier les voies cellulaires et de valider les cibles médicamenteuses .

Pharmacologie et toxicologie

- Études métaboliques: Les chercheurs ont utilisé le this compound comme sonde dans des études métaboliques. Comprendre son devenir métabolique permet de prédire les interactions médicamenteuses potentielles et les profils de toxicité .

Chimie des matériaux et modification de surface

- Fonctionnalisation de surface: Les dérivés de pyrrolopyrazine peuvent être fonctionnalisés et immobilisés sur des surfaces. Les chercheurs explorent leur utilisation dans les biosenseurs, les systèmes d'administration de médicaments et d'autres applications basées sur la surface .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are aberrant in various types of cancers and considered promising targets for cancer treatment .

Mode of Action

The compound interacts with its target, FGFR, by forming an essential hydrogen bond with the FGFR hinge using the nitrogen atom in the pyrazine ring . It also uses imidazole stacking with the residue Phe489 . This interaction results in the inhibition of FGFR, thereby disrupting the signaling pathways it regulates.

Biochemical Pathways

The inhibition of FGFR by 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine affects various biochemical pathways. FGFR is involved in multiple cellular processes, including cell growth, differentiation, and angiogenesis. By inhibiting FGFR, the compound can disrupt these processes, potentially leading to the suppression of tumor growth .

Pharmacokinetics

The compound’s molecular weight (25606) and LogP (259) suggest that it may have favorable pharmacokinetic properties .

Result of Action

The result of the action of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is the inhibition of FGFR, leading to the disruption of the cellular processes it regulates . This can result in the suppression of tumor growth, making the compound a potential candidate for cancer treatment .

Action Environment

The action of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . It is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to exhibit kinase inhibitory activity, which suggests its potential in modulating signaling pathways that are crucial for cell growth and differentiation . The interactions between 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine and these biomolecules are primarily through binding to active sites, thereby inhibiting or modulating their activity.

Cellular Effects

The effects of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its kinase inhibitory activity can lead to alterations in cell signaling pathways, which in turn can affect gene expression and metabolic processes . This compound has shown potential in inhibiting the proliferation of certain cancer cell lines, indicating its possible use in cancer therapy.

Molecular Mechanism

At the molecular level, 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, which further influences cellular functions

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained inhibitory effects on cell proliferation.

Dosage Effects in Animal Models

The effects of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and significant biological activity. At higher doses, toxic or adverse effects have been observed, indicating a threshold beyond which the compound’s benefits are outweighed by its toxicity . These findings are crucial for determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in kinase inhibition suggests its involvement in pathways related to cell growth and metabolism

Transport and Distribution

Within cells and tissues, 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is vital for its interaction with target biomolecules and subsequent biological effects.

Propriétés

IUPAC Name |

2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-2-9-7-6(4)11-5(8)3-10-7/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCAOGCFPKJZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC=C(N=C12)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

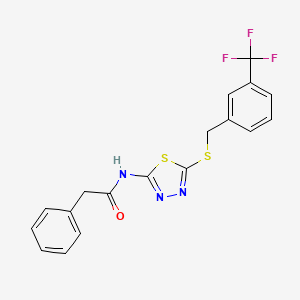

![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)

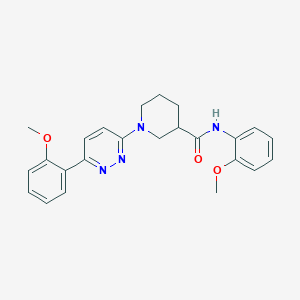

![(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2501353.png)

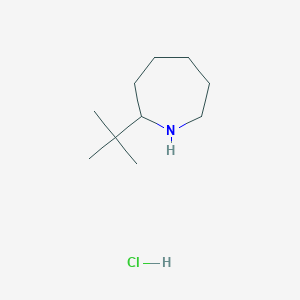

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501360.png)

![1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane](/img/structure/B2501364.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2501366.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2501369.png)

![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane](/img/structure/B2501372.png)